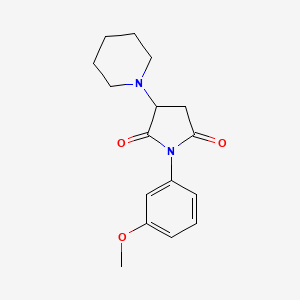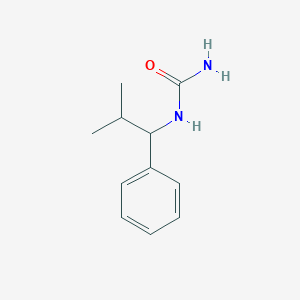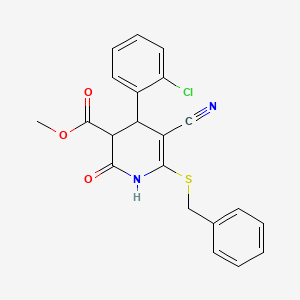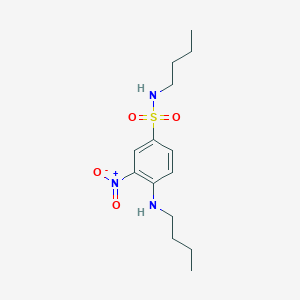![molecular formula C20H12BrClN2OS B4887445 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, commonly known as BZB, is a chemical compound that has gained significant attention in scientific research. BZB is a benzamide derivative that is widely used in medicinal chemistry due to its potential pharmacological properties.
作用機序
The mechanism of action of BZB is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. BZB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been reported to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
BZB has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been reported to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been found to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
BZB is a useful tool for studying the mechanisms of cancer cell growth and inflammation. It has been reported to inhibit the activity of HDACs and NF-κB, which are important targets for cancer therapy and inflammation. However, BZB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Additionally, BZB is not widely available, and its synthesis is challenging.
将来の方向性
There are several future directions for BZB research. Firstly, more studies are needed to understand the pharmacokinetics and toxicity of BZB. Secondly, the potential of BZB as a therapeutic agent for cancer and inflammation needs to be explored further. Thirdly, the development of new synthetic routes for BZB and its derivatives could improve its availability for scientific research. Finally, the use of BZB as a tool for studying the mechanisms of cancer cell growth and inflammation should be further investigated.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, or BZB, is a promising compound for scientific research. BZB has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Its mechanism of action involves the inhibition of HDACs and NF-κB. BZB has several advantages and limitations for lab experiments, and there are several future directions for BZB research. Overall, BZB is a valuable tool for studying the mechanisms of cancer cell growth and inflammation.
合成法
The synthesis of BZB involves the reaction of 2-bromo-5-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, which is then purified and characterized using various analytical techniques.
科学的研究の応用
BZB has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. BZB has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been reported to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-6-2-1-5-13(14)19(25)23-17-11-12(9-10-15(17)22)20-24-16-7-3-4-8-18(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHVZFRXZCKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)


methyl]acetamide](/img/structure/B4887395.png)


![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
